(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzothiazole derivative featuring a unique combination of functional groups:
- A sulfamoyl group at position 6 of the benzo[d]thiazole ring.
- A prop-2-ynyl (propargyl) group attached to the nitrogen at position 3.
- A (Z)-configured imine forming a conjugated system with the thiazole ring.
- A 2,5-dichlorobenzamide substituent.
Properties
IUPAC Name |
2,5-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-8-10(18)3-5-13(12)19/h1,3-6,8-9H,7H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWISDVAPKBZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, structure-activity relationships (SAR), and research findings.
Chemical Structure
The compound features a dichloro-benzamide backbone with a sulfamoyl group and a propyne substituent, which are critical for its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the thiazole moiety and subsequent coupling reactions to introduce the propynyl and sulfamoyl groups.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.03 µg/mL |
| Compound B | E. coli | 0.05 µg/mL |
| (Z)-2,5-Dichloro-N-(...) | E. coli | TBD |
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that similar compounds exhibited notable antiproliferative effects against various cancer cell lines, including breast and colon cancer .
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of thiazole derivatives against colon cancer cell lines. The results indicated that certain modifications in the thiazole structure significantly enhanced cytotoxicity, suggesting a strong correlation between structure and biological efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-withdrawing groups such as chloro and sulfonamide significantly enhances the biological activity of thiazole derivatives. The propynyl substituent also plays a crucial role in modulating activity by affecting the electronic properties of the molecule .
Table 2: Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases potency |
| Alkynyl group | Enhances solubility |
| Sulfonamide group | Broadens spectrum |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been synthesized and evaluated for their effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of resistant bacterial strains, suggesting their potential as new antibiotics .
Anticancer Properties
Research has also highlighted the anticancer potential of benzothiazole derivatives. A study focused on the synthesis of related compounds revealed their ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases essential for cancer cell proliferation . The structure of this compound may enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy.
Enzyme Inhibition
Another significant application lies in enzyme inhibition. Compounds containing a benzothiazole scaffold have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Material Science
Beyond biological applications, this compound may also find applications in material science. Its unique chemical structure could be utilized in the development of novel polymers or coatings with specific properties such as increased thermal stability or antimicrobial surfaces.
| Compound Name | Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 25 | |
| Compound B | Anticancer | MCF-7 Cell Line | 15 | |
| Compound C | Acetylcholinesterase Inhibitor | Human AChE | 10 |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives showed that modifications at the sulfamoyl position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could serve as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Apoptosis
In vitro studies using human breast cancer cell lines revealed that treatment with related benzothiazole compounds resulted in increased apoptosis rates compared to untreated controls. The mechanism was linked to the activation of caspase pathways, highlighting the potential of this compound in cancer therapeutics.
Comparison with Similar Compounds
Research Findings and Limitations
- For example, compound I demonstrated activity against Staphylococcus aureus (MIC = 8 µg/mL) .
- Challenges : The propynyl group in the target compound may pose synthetic challenges due to alkyne reactivity.
Q & A
Q. Why do solubility discrepancies arise in different solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
